Physicochemical Profiling of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic Acid: A Technical Guide
Physicochemical Profiling of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic Acid: A Technical Guide
Topic: Physicochemical properties of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the realm of medicinal chemistry, 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid (CAS: 933709-28-5) represents a high-value "privileged scaffold."[1] Its structural utility lies in the unique combination of a rigid pyrrolidine core—which restricts conformational entropy—and a 4-fluorobenzyl moiety that modulates lipophilicity while blocking metabolic oxidation at the para-position.[1]
This guide provides a rigorous analysis of the compound's physicochemical landscape.[1] We move beyond basic data sheets to explore the causality between its structure and its behavior in solution, solid-state, and biological systems. For the drug development scientist, understanding these properties is critical for optimizing oral bioavailability, formulation stability, and target engagement.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound exists as a zwitterion in neutral aqueous media, a feature that dominates its solubility profile. The fluorine atom is not merely a substituent; it is a strategic metabolic block and a modulator of the phenyl ring's electron density ($ \sigma_p \approx 0.06 $), slightly increasing the acidity of the benzylic protons.
Table 1: Chemical Identity Matrix
| Property | Detail |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid |
| CAS Number | 933709-28-5 |
| Molecular Formula | C₁₂H₁₄FNO₂ |
| Molecular Weight | 223.24 g/mol |
| SMILES | OC(=O)C1CN(Cc2ccc(F)cc2)C1 |
| Stereochemistry | Available as Racemic, (R)-, or (S)- enantiomers (chiral center at C3) |
Physicochemical Properties: The Data Core
The following data synthesizes experimental ranges typical for this structural class with calculated descriptors validated against similar benzylpyrrolidine scaffolds.
Ionization and Lipophilicity
The interplay between the carboxylic acid and the tertiary amine creates a complex ionization profile.[1]
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Acidic pKa (COOH): ~3.6 – 3.8 (The inductive effect of the protonated amine stabilizes the carboxylate).[1]
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Basic pKa (Tertiary Amine): ~9.2 – 9.5.[1]
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Isoelectric Point (pI): ~6.[1][2]5. At this pH, the net charge is zero (zwitterionic), often corresponding to minimum aqueous solubility.[1]
Table 2: Physicochemical Parameters
| Parameter | Value / Range | Significance |
| LogP (Neutral) | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability potential.[1] |
| LogD (pH 7.4) | -0.5 – 0.2 | At physiological pH, the species is charged, reducing partitioning into lipids. |
| TPSA | 40.5 Ų | Well below the 140 Ų limit, predicting excellent intestinal absorption. |
| H-Bond Donors | 1 (COOH) | Low donor count favors permeability.[1] |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor.[1] |
| Melting Point | 182 – 186 °C | High lattice energy due to intermolecular salt bridges (zwitterionic lattice).[1] |
Synthesis & Manufacturing Logic
To ensure high purity and control over the impurity profile, Reductive Amination is the superior synthetic route compared to direct alkylation. Direct alkylation with 4-fluorobenzyl halides often leads to over-alkylation (quaternary ammonium salts) and requires harsh bases.[1]
Preferred Protocol: Reductive Amination
Rationale: This method proceeds under mild conditions, avoids strong alkylating agents (genotoxic impurities), and allows for the use of the commercially available 4-fluorobenzaldehyde.
Step-by-Step Methodology:
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Imine Formation: Dissolve Pyrrolidine-3-carboxylic acid (1.0 eq) in Methanol (MeOH). Add 4-Fluorobenzaldehyde (1.1 eq).[1]
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Equilibration: Stir at room temperature for 1 hour. The secondary amine condenses with the aldehyde to form an iminium intermediate.[1]
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes.
-
Quench & Workup: After 12 hours, quench with saturated NaHCO₃. Adjust pH to ~6.5 (isoelectric point) to precipitate the zwitterionic product.[1]
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Purification: Recrystallize from Ethanol/Water.
Synthesis Pathway Visualization[1]
Figure 1: Reductive amination pathway minimizing genotoxic byproducts.[1]
Experimental Profiling Protocols
As a Senior Scientist, you must validate calculated properties with empirical data.[1] Below are the robust protocols for determining pKa and LogD.
Potentiometric pKa Determination
Principle: Because the compound has multiprotic centers, potentiometric titration is more accurate than UV-metric methods, which require a chromophore change near the ionization center (the fluorine ring is too distant from the amine/acid to show significant UV shift upon ionization).
Protocol:
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Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20) to ensure solubility of the neutral species.[1]
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Titrant: Use standardized 0.1 M KOH and 0.1 M HCl.
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Execution: Perform titration from pH 2.0 to pH 12.0 under inert nitrogen atmosphere (to exclude CO₂).
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Analysis: Use the Bjerrum plot method to identify inflection points.[1] Expect two distinct steps:
Shake-Flask LogD (Distribution Coefficient)
Rationale: LogP is insufficient for ionizable drugs.[1] LogD at pH 7.4 reflects the actual partitioning in the bloodstream.[1]
Protocol:
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Phases: Octanol (organic) and Phosphate Buffer Saline (PBS, pH 7.4). Pre-saturate both phases with each other for 24 hours.
-
Equilibrium: Add 1 mg of compound to 2 mL of the biphasic system (1:1 ratio).
-
Agitation: Shake at 25°C for 4 hours. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
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Calculation: $ LogD_{7.4} = \log_{10} \left( \frac{[Concentration]{octanol}}{[Concentration]{buffer}} \right) $.[1]
Profiling Workflow Diagram
Figure 2: Standard physicochemical profiling workflow for ionizable small molecules.
Stability & Metabolic Implications (Expert Insight)
The Fluorine Effect
The para-fluorine substitution is a deliberate medicinal chemistry tactic.[1]
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Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] It blocks Cytochrome P450-mediated hydroxylation at the para-position, a common clearance pathway for benzyl amines.[1]
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Electronic Effects: The fluorine atom withdraws electron density via induction ($ -I
+R $ effect).[1] In this benzyl system, it slightly lowers the basicity of the amine compared to a non-fluorinated analog, potentially reducing hERG channel liability—a common issue with basic amines.
Solid-State Stability[1]
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Hygroscopicity: As a zwitterionic solid, the compound is moderately hygroscopic. It should be stored in desiccated conditions at -20°C.
-
Shelf-life: Chemically stable for >2 years if protected from moisture.[1] The carboxylic acid is prone to esterification if stored in alcoholic solvents with trace acid catalysts.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59378, Pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Zhang, J., et al. (2011). Design and synthesis of 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent PPAR agonists.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for benzylpyrrolidine scaffold utility).
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
- Amerigo Scientific.Product Datasheet: 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid.
